N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
Description
N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.325 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbothioamide group attached to a methylphenoxypropanoyl moiety. It is used in various scientific research applications due to its distinct chemical properties.
Properties
IUPAC Name |
1-methyl-3-[2-(2-methylphenoxy)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-6-4-5-7-10(8)17-9(2)11(16)14-15-12(18)13-3/h4-7,9H,1-3H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQOIKXGVCZYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide typically involves the reaction of 2-methylphenoxyacetic acid with hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide include:
- N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide
- N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
